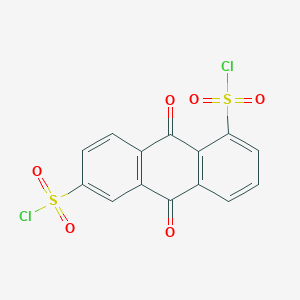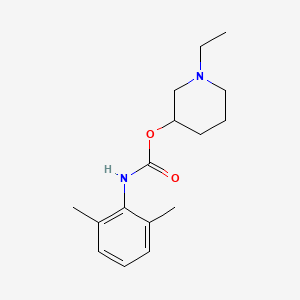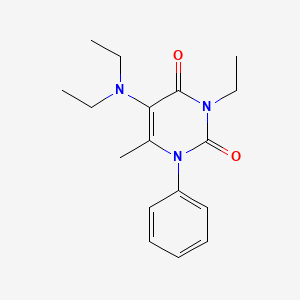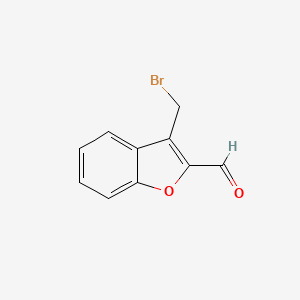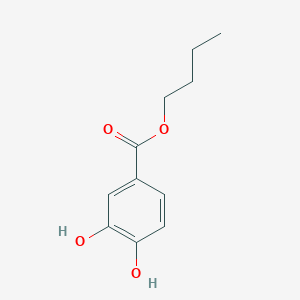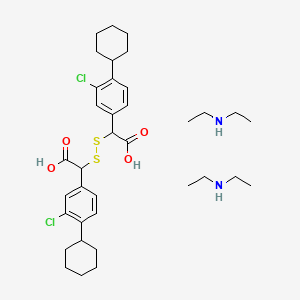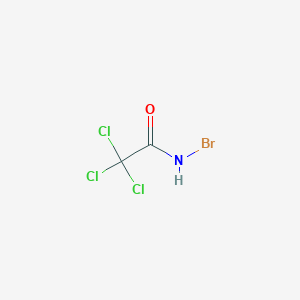
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt typically involves the sulfonation of phenanthrene followed by oxidation. The reaction conditions often include the use of sulfuric acid and potassium permanganate as reagents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and oxidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form phenanthrene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce phenanthrene derivatives.
Applications De Recherche Scientifique
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group plays a crucial role in these interactions, often acting as a binding site for various substrates. The pathways involved may include inhibition of specific enzymes or modulation of protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Anthraquinone-2,6-disulfonic acid disodium salt
- Anthraquinone-2-sulfonic acid sodium salt monohydrate
Uniqueness
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt is unique due to its specific structure and the presence of the sulfonic acid group, which imparts distinct chemical properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
33284-72-9 |
|---|---|
Formule moléculaire |
C14H7KO5S |
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
potassium;9,10-dioxophenanthrene-2-sulfonate |
InChI |
InChI=1S/C14H8O5S.K/c15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16;/h1-7H,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
VWIWOBJVDDJAPS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)[O-])C(=O)C2=O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


